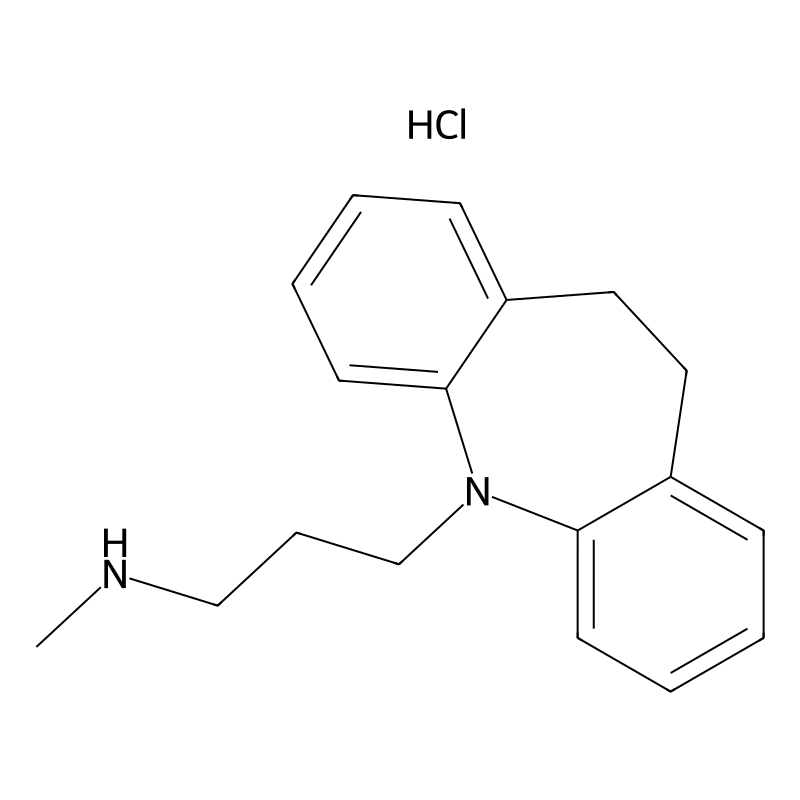Desipramine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Neuroprotection:
- Parkinson's Disease: Desipramine is being explored for its potential neuroprotective effects in Parkinson's disease models. Studies suggest it might help preserve dopamine neurons, which are essential for movement and deteriorate in this condition. However, research is ongoing, and its efficacy in humans remains unclear [Source: National Institutes of Health (.gov) ].
Pain Management:
- Animal Studies: Research in animals indicates that desipramine might possess pain-relieving properties. Studies in tortoises showed it reduced nociceptive behavior, suggesting potential for pain management in veterinary medicine [Source: National Institutes of Health (.gov) ]. Further research is needed to explore its effectiveness and safety in different species and pain conditions.
Other Potential Applications:
Desipramine hydrochloride is a dibenzazepine-derivative tricyclic antidepressant (TCA) primarily used in the treatment of depression. As a secondary amine, it is structurally related to other tricyclic compounds and functions by selectively inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This compound is notable for its relatively lower sedative and anticholinergic effects compared to other tricyclic antidepressants, making it a preferred option for certain patients .
The chemical formula for desipramine hydrochloride is , with a molecular weight of approximately 302.84 g/mol . It appears as a white to off-white crystalline powder that is soluble in water and alcohol, with melting points around 214 °C .
Desipramine acts by affecting the levels of neurotransmitters in the brain, particularly norepinephrine []. Norepinephrine is involved in regulating mood, sleep, and energy levels. Desipramine is thought to work by inhibiting the reuptake of norepinephrine by nerve cells, leading to increased norepinephrine activity in the brain [].
Desipramine hydrochloride can cause a variety of side effects, including drowsiness, dry mouth, constipation, and dizziness []. In severe cases, it can also lead to heart rhythm problems. Due to potential risks, desipramine is not considered a first-line treatment for depression, as newer medications often have fewer side effects [].
- Inhibition of Norepinephrine Reuptake: Desipramine binds to norepinephrine transporters, preventing the reuptake of norepinephrine into presynaptic neurons, thus increasing its availability in the synaptic cleft.
- Inhibition of Serotonin Reuptake: Although less potent than its effect on norepinephrine, desipramine also inhibits serotonin reuptake, contributing to its antidepressant effects .
- Metabolism: In the liver, desipramine undergoes extensive metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP1A2), producing active metabolites such as 2-hydroxydesipramine which retains some pharmacological activity .
Desipramine hydrochloride exhibits a range of biological activities:
- Antidepressant Effects: It is primarily used to treat major depressive disorder by enhancing neurotransmission in serotonergic and noradrenergic pathways.
- Sleep Cycle Modulation: Desipramine has been shown to increase deep sleep (Stage 4) while decreasing rapid eye movement sleep, which can lead to REM rebound upon withdrawal .
- Neuropathic Pain Relief: While not officially approved for this use, desipramine has been employed off-label for managing neuropathic pain due to its analgesic properties .
The synthesis of desipramine hydrochloride generally involves:
- Starting Materials: The synthesis typically begins with 10,11-dihydro-5H-dibenz[b,f]azepine as a core structure.
- Alkylation Reaction: The introduction of an alkyl amine side chain (specifically a methylaminopropyl group) occurs through an alkylation reaction.
- Hydrochloride Salt Formation: Finally, the base form of desipramine can be converted to its hydrochloride salt by reacting it with hydrochloric acid .
Desipramine hydrochloride is primarily indicated for:
- Major Depressive Disorder: It is effective in alleviating symptoms of depression.
- Neuropathic Pain Management: Used off-label for conditions like diabetic neuropathy and postherpetic neuralgia.
- Attention Deficit Hyperactivity Disorder: Occasionally prescribed for ADHD due to its stimulating properties .
Desipramine hydrochloride has significant drug interactions that necessitate careful management:
- Monoamine Oxidase Inhibitors: Co-administration can lead to severe hypertensive crises; at least two weeks should elapse between treatments .
- Thyroid Medications: Concurrent use may increase the risk of adverse effects and requires careful monitoring .
- CYP2D6 Inhibitors: Drugs that inhibit this enzyme can increase plasma levels of desipramine, heightening the risk of toxicity .
Desipramine hydrochloride shares similarities with other tricyclic antidepressants but exhibits unique properties:
| Compound Name | Type | Key Features |
|---|---|---|
| Imipramine | Tertiary Amine | More sedating; stronger anticholinergic effects |
| Nortriptyline | Secondary Amine | Similar mechanism; less cardiotoxicity |
| Clomipramine | Tertiary Amine | Stronger serotonin reuptake inhibition |
| Lofepramine | Secondary Amine | Less sedating; used for depression and anxiety |
| Protriptyline | Secondary Amine | Lower sedation; similar efficacy in treating depression |
Uniqueness of Desipramine:
Desipramine's distinct profile includes lower sedation and anticholinergic effects compared to other tricyclic antidepressants, making it suitable for patients who may be sensitive to these side effects. Its stronger inhibition of norepinephrine reuptake also differentiates it from many other TCAs .
Purity
Quantity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Related CAS
GHS Hazard Statements
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (91.11%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (91.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
FDA Medication Guides
Desipramine Hydrochloride
TABLET;ORAL
VALIDUS PHARMS
11/09/2018








